2'-Iododiazepam

Description

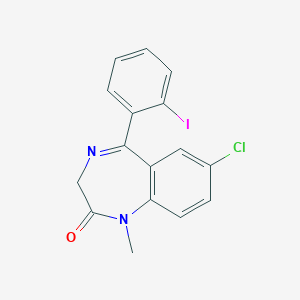

Structure

3D Structure

Properties

CAS No. |

123847-23-4 |

|---|---|

Molecular Formula |

C16H12ClIN2O |

Molecular Weight |

410.63 g/mol |

IUPAC Name |

7-chloro-5-(2-iodophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H12ClIN2O/c1-20-14-7-6-10(17)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |

InChI Key |

DCSDXUHSHHOMKX-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I |

Other CAS No. |

123847-23-4 |

Synonyms |

2'-IDZ 2'-iododiazepam |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iododiazepam and Derivatives

Chemical Synthesis Approaches for 2'-Iododiazepam

The non-radioactive, or "cold," synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Key strategies include introducing the iodine atom at the 2'-position of the C-5 phenyl ring and subsequent formation of the diazepine (B8756704) ring structure.

Halogen Exchange Reactions in Synthesis

Halogen exchange reactions are a common and effective method for synthesizing this compound. nih.govsnmjournals.org This type of reaction, often a variation of the Finkelstein reaction, involves converting a more readily available 2'-halo-diazepam, such as a chloro or bromo derivative, into the desired iodo-derivative. nih.govsnmjournals.orgwikipedia.org The process typically involves reacting the 2'-bromo or 2'-chloro analogue with an iodide salt, such as sodium iodide, to facilitate the exchange. snmjournals.org

This method is particularly advantageous in the final steps of synthesis, allowing for the introduction of iodine without altering the core benzodiazepine (B76468) structure. The reaction conditions, such as solvent and temperature, are optimized to ensure high conversion rates and minimize side products. beilstein-journals.org

Precursor Compound Chemistry

The synthesis of this compound relies on the availability of key precursor compounds. A crucial intermediate is 2-amino-2'-iodobenzophenone. chemicalbook.comchemblink.com The synthesis of this precursor can be achieved through various routes, often starting from simpler materials like 2-aminobenzophenone (B122507) or 2-iodobenzoic acid. snmjournals.orgchemicalbook.com For instance, 2-aminobenzophenone can be iodinated to introduce the iodine at the desired position on the phenyl ring. chemicalbook.com

Once the 2-amino-2'-iodobenzophenone precursor is obtained, it undergoes a series of reactions to build the seven-membered diazepine ring. This typically involves reaction with an amino acid derivative, such as a glycine (B1666218) ester hydrochloride, followed by cyclization and oxidation to form the final this compound molecule. prepchem.comgoogle.com Another synthetic route involves the oxidation of its dihydro-derivative, 7-chloro-2,3-dihydro-5-(2-iodophenyl)-1-methyl-1H-1,4-benzodiazepine, using an oxidizing agent like N-bromosuccinimide. prepchem.com

Radiosynthesis of Labeled this compound for Research Probes

For applications in nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), this compound must be labeled with a radioactive isotope. The choice of isotope and labeling method is critical for achieving the high specific activity and radiochemical purity required for in vivo receptor studies. nih.goviaea.org

Radioiodination Techniques (e.g., 125I-Labeling)

Radioiodination is a primary method for producing probes for SPECT imaging. nih.gov The synthesis of [¹²⁵I]this compound is often accomplished through a halogen exchange reaction, similar to the non-radioactive synthesis. nih.govsnmjournals.org In this process, a precursor like 2'-bromo- or 2'-chlorodiazepam is reacted with a source of radioactive iodide, such as Sodium [¹²⁵I]iodide. snmjournals.org

The reaction is carefully controlled to maximize the incorporation of the ¹²⁵I isotope. Following the reaction, the desired [¹²⁵I]this compound is separated from the unlabeled precursor and other reactants using techniques like high-performance liquid chromatography (HPLC). nih.govsnmjournals.org This purification is essential to ensure that the final product has high radiochemical purity and is suitable for sensitive receptor binding assays. nih.govnih.gov Various radioiodination methods, such as the Chloramine-T, Iodogen, and Bolton-Hunter methods, are available for labeling molecules, depending on the compound's structure and stability. revvity.com

Radiocarbon Labeling (e.g., 11C-Labeling via N-methylation)

For PET studies, this compound can be labeled with the short-lived positron-emitting isotope Carbon-11 (¹¹C, T½ ≈ 20.4 min). nih.govakjournals.com A common strategy for ¹¹C-labeling is N-methylation. nih.govumich.edu This involves reacting the desmethyl precursor of this compound with a ¹¹C-labeled methylating agent, most commonly [¹¹C]methyl iodide. nih.goviaea.org

The synthesis is performed rapidly to minimize radioactive decay. The [¹¹C]methyl iodide is produced in a cyclotron and quickly used to alkylate the nitrogen atom at position 1 of the benzodiazepine ring. nih.govakjournals.com The entire process, including the reaction and subsequent HPLC purification, is typically automated and completed within a short timeframe, often under 45 minutes. nih.goviaea.org This method yields [¹¹C]this compound with high radiochemical yield, suitable for PET imaging of benzodiazepine receptors. nih.gov

Radiochemical Purity and Specific Activity Considerations

The quality of a radiolabeled probe is defined by its radiochemical purity and specific activity, which are critical for the success of in vivo imaging and receptor binding studies. iaea.orgiaea.org

Radiochemical Purity: This refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. mdpi.comunm.edu For both [¹²⁵I]- and [¹¹C]-labeled this compound, high radiochemical purity is essential to ensure that the detected signal originates specifically from the target receptor and not from radioactive impurities. Purity is typically assessed using chromatographic techniques like HPLC and thin-layer chromatography (TLC), where the radioactivity of the eluted or separated components is measured. snmjournals.orgakjournals.comunm.edu For instance, the radiochemical purity of [¹²⁵I]this compound prepared by halogen exchange and purified by HPLC has been reported to be greater than 98%. snmjournals.org

Specific Activity: This is the amount of radioactivity per unit mass of the compound, often expressed in units like Becquerels per mole (e.g., GBq/µmol) or Curies per millimole (Ci/mmol). revvity.comnih.gov High specific activity is crucial for receptor imaging because it allows for the administration of a very small mass of the compound, which avoids saturating and perturbing the receptor system being studied. akjournals.com For example, [¹¹C]this compound has been synthesized with specific activities of approximately 810 Ci/mmol, and [¹²⁵I]this compound has been produced with specific activities in the range of 6.66–8.51 TBq/mmol. snmjournals.orgakjournals.com

Interactive Data Tables

Table 1: Synthesis Methods for this compound

| Method | Precursor | Key Reagents | Typical Use | Reference |

|---|---|---|---|---|

| Halogen Exchange | 2'-Chlorodiazepam or 2'-Bromodiazepam | Sodium Iodide | Non-radioactive synthesis | snmjournals.org |

| Ring Formation/Oxidation | 2-Amino-2'-iodobenzophenone | Glycine ester HCl, N-bromosuccinimide | Non-radioactive synthesis | prepchem.com |

| Radioiodination (¹²⁵I) | 2'-Bromodiazepam | Sodium [¹²⁵I]iodide | SPECT imaging probe | snmjournals.org |

| N-methylation (¹¹C) | Desmethyl-2'-iododiazepam | [¹¹C]Methyl Iodide | PET imaging probe | nih.gov |

Table 2: Radiochemical Properties of Labeled this compound

| Radiolabeled Compound | Isotope | Parameter | Reported Value | Reference |

|---|---|---|---|---|

| [¹²⁵I]this compound | ¹²⁵I | Radiochemical Purity | > 98% | snmjournals.org |

| [¹²⁵I]this compound | ¹²⁵I | Specific Activity | 6.66–8.51 TBq/mmol | snmjournals.org |

| [¹¹C]this compound | ¹¹C | Radiochemical Yield | ~40% | nih.gov |

| [¹¹C]Diazepam (Analogous) | ¹¹C | Specific Activity | ~810 Ci/mmol | akjournals.com |

Molecular Pharmacology and Receptor Binding Profile of 2 Iododiazepam

GABAA Receptor Binding Affinity and Selectivity

The affinity and selectivity of 2'-Iododiazepam for GABAA receptors have been characterized through various in vitro studies.

Competitive Ligand Binding Assays (e.g., against 3H-Diazepam, Flumazenil)

Competitive binding assays are crucial for determining the affinity of a ligand for a receptor by measuring its ability to displace a known radiolabeled ligand. affinimeter.com In the case of this compound, its binding to GABAA receptors has been evaluated using radiolabeled ligands such as 3H-Diazepam and its radioiodinated form, [125I]this compound. nih.govsnmjournals.org

Studies using rat cortical synaptosomal membranes have shown that this compound competes with [125I]this compound for binding sites. nih.gov The specificity of this binding was found to correlate strongly with that of [3H]diazepam, indicating that both ligands bind to the same sites on the GABAA receptor. nih.gov Furthermore, in vitro competitive binding studies demonstrated that the affinity of this compound for benzodiazepine (B76468) receptors is higher than that of both diazepam and flumazenil. snmjournals.orgnih.gov

The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity. The following table summarizes the Ki values for this compound and other benzodiazepines from competitive binding assays.

| Compound | Ki (nM) | Reference Ligand | Tissue/Preparation |

|---|---|---|---|

| This compound | Data Not Available in Provided Snippets | [3H]Diazepam | Rat Cortical Synaptosomal Membranes |

| Diazepam | Data Not Available in Provided Snippets | [3H]Diazepam | Rat Cortical Synaptosomal Membranes |

| Flumazenil | Data Not Available in Provided Snippets | [3H]Diazepam | Rat Cortical Synaptosomal Membranes |

Comparison of Binding Kinetics and Equilibrium Parameters

Binding kinetics describe the rates of association (kon) and dissociation (koff) of a ligand with its receptor, while the equilibrium dissociation constant (Kd) reflects the affinity at equilibrium (Kd = koff/kon). malvernpanalytical.comnih.gov

A study utilizing [125I]this compound ([125I]IDZ) to assay benzodiazepine receptor binding in rat cortical membranes determined a high affinity with a Kd value of 0.66 nM. nih.gov This indicates a strong binding interaction between this compound and the GABAA receptor. The specificity of [125I]IDZ binding was confirmed by its strong correlation with [3H]diazepam binding (r = 0.992, p < 0.001), suggesting they share the same binding sites. nih.gov

| Ligand | Kd (nM) | Preparation |

|---|---|---|

| [125I]this compound | 0.66 | Rat Cortical Membrane |

Interaction with Benzodiazepine Binding Sites on GABAA Receptors

Benzodiazepines, including this compound, exert their effects by binding to a specific site on the GABAA receptor, distinct from the GABA binding site. wikipedia.org This interaction allosterically modulates the receptor's function. nih.gov

Allosteric Modulation of GABAA Receptor Function

Benzodiazepines are positive allosteric modulators (PAMs) of GABAA receptors. wikipedia.org This means they enhance the effect of GABA without directly activating the receptor themselves. wikipedia.org When a benzodiazepine binds to its site on the GABAA receptor, it induces a conformational change that increases the receptor's affinity for GABA. wikipedia.org This leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a decrease in its excitability. wikipedia.org The potentiation of GABA-evoked currents is a hallmark of benzodiazepine action. mdpi.com

Role of Alpha Subunits in this compound Binding Specificity

The GABAA receptor is a pentameric protein complex assembled from a variety of subunits, with the most common combination being two α, two β, and one γ subunit. nih.govnih.gov The specific α subunit present in the receptor complex plays a critical role in determining its pharmacological properties, including its sensitivity to benzodiazepines. plos.orgnih.gov

The binding site for classical benzodiazepines is located at the interface between the α and γ subunits. wikipedia.orgnih.gov Different α subunits (α1, α2, α3, and α5) confer distinct pharmacological profiles. plos.org For a GABAA receptor to be sensitive to benzodiazepines, it must contain an α and a γ subunit. wikipedia.org While this compound's specific interactions with different alpha subunits are not detailed in the provided information, it is established that the α subunit composition dictates the binding and functional effects of benzodiazepines. nih.govplos.org

Conformational Changes Induced by this compound Binding

The binding of a benzodiazepine to the GABAA receptor induces a conformational change in the protein. nih.gov This structural alteration is not limited to the extracellular domain where the binding site is located but extends to the transmembrane domain, which includes the ion channel gate. nih.gov

Studies on diazepam have shown that its binding causes a conformational change in the M3 membrane-spanning segment of the α1 subunit. nih.gov This change is thought to be a key part of the allosteric mechanism that potentiates GABA's effect. nih.gov Although diazepam itself does not open the channel, the conformational state it induces is considered an intermediate step, distinct from the resting/closed and the GABA-bound open states. nih.gov It is highly probable that this compound, as a close analog of diazepam, induces similar conformational changes in the GABAA receptor.

Computational Approaches to Receptor-Ligand Interactions

Computational modeling serves as a powerful tool to elucidate the intricate interactions between ligands and their receptor targets at an atomic level. These in silico methods provide valuable insights into the binding mechanisms that govern the pharmacological activity of compounds like this compound.

Molecular Docking Studies of this compound within GABAA Receptor Pockets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. bsmiab.orgnih.gov For 1,4-benzodiazepines, including this compound, the primary binding site is located at the interface of the α and γ subunits of the γ-aminobutyric acid type A (GABAA) receptor. nih.gov

Docking studies are performed using algorithms that explore various possible conformations of the ligand within the receptor's binding pocket. nih.gov These studies for benzodiazepines are often based on homology models of the GABAA receptor, which are constructed using the crystal structures of related proteins like the acetylcholine (B1216132) binding protein. nih.gov The binding pocket for benzodiazepines is formed by amino acid residues from both the α and γ subunits. nih.gov

The process typically involves defining a spherical region within the receptor that encompasses the known binding site. nih.gov The ligand is then allowed to flexibly dock within this space, and various scoring functions are used to estimate the binding affinity for different poses. japsonline.comeijppr.com The results of these docking studies help in identifying the most probable binding orientation of this compound and the key residues involved in its interaction with the GABAA receptor.

Table 1: Key Aspects of Molecular Docking for this compound

| Feature | Description |

|---|---|

| Receptor Target | GABAA Receptor (α/γ subunit interface) nih.gov |

| Computational Method | Grid-based molecular docking algorithms (e.g., CDOCKER) nih.gov |

| Binding Site Definition | Typically a spherical region around known interacting residues nih.gov |

| Ligand Flexibility | The ligand (this compound) is treated as flexible to explore various conformations nih.gov |

| Receptor State | The receptor is generally held rigid during the docking process nih.gov |

| Scoring Functions | Used to rank docked poses based on predicted binding energy (e.g., kcal/mol) japsonline.comeijppr.com |

Identification of Key Binding Interaction Domains (e.g., Halogen Bonding)

The binding of this compound to the GABAA receptor is stabilized by a network of non-covalent interactions. A particularly significant interaction for this compound is halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. unimi.it The strength of this interaction generally increases with the polarizability of the halogen, following the order I > Br > Cl > F. unimi.it

In the context of this compound, the iodine atom at the 2'-position of the C-5 phenyl ring can form a halogen bond with an electron-donating group within the receptor's binding pocket. This interaction is highly directional and contributes significantly to the binding affinity and selectivity of the ligand. nih.gov The electron-poor region on the halogen atom, known as the σ-hole, interacts favorably with electron-rich moieties like the carbonyl oxygen of an amino acid residue. unimi.it

Beyond halogen bonding, other crucial interactions for benzodiazepine binding include:

Hydrogen Bonds: These can form between the ligand and amino acid residues such as tyrosine and threonine. japsonline.com

Hydrophobic Interactions: The aromatic rings of the benzodiazepine structure engage in hydrophobic interactions with nonpolar residues in the binding pocket. bsmiab.org

Cation-π Interactions: The aromatic system of the ligand can interact with cationic residues. plos.orgnih.gov

Theoretical Models of Cationic Receptor Site Interactions

Theoretical models have been developed to explain the high-affinity binding of benzodiazepine analogues. These models propose that interactions with specific cationic sites within the receptor are crucial for strong binding. nih.gov For high-affinity benzodiazepines, interactions with three such cationic sites are postulated. nih.gov

These interactions are thought to involve:

The electron-withdrawing substituent at the C7 position. nih.gov

The carbonyl oxygen (C2=O1 group). nih.gov

The imine nitrogen (N4). nih.gov

These theoretical models, supported by computational calculations of molecular electrostatic potentials, provide a framework for understanding the structure-activity relationships within the benzodiazepine class and highlight the importance of specific electronic and steric features for potent receptor interaction. nih.gov

Pre Clinical Research Applications As a Radioligand

In Vitro Radioligand Binding Assays for Receptor Characterization

In vitro competitive binding studies are crucial for characterizing the affinity and specificity of a ligand for its receptor. nih.govoncodesign-services.comsygnaturediscovery.com In the case of 2'-Iododiazepam, these assays have been performed using rat cortical synaptosomal membranes. nih.govsnmjournals.org

Research findings indicate that this compound exhibits a higher affinity for benzodiazepine (B76468) receptors compared to both diazepam and the antagonist flumazenil. nih.govsnmjournals.org This high affinity makes it a potent radioligand for receptor studies.

Table 1: Comparative Affinity of Benzodiazepine Receptor Ligands

| Compound | Relative Affinity for Benzodiazepine Receptors |

|---|---|

| This compound | Higher than Diazepam and Flumazenil |

| Diazepam | Lower than this compound |

| Flumazenil | Lower than this compound |

Ex Vivo Tissue Distribution and Receptor Autoradiography Studies

Ex vivo autoradiography is a powerful technique used to visualize the distribution of receptors in tissue sections. psychogenics.com Studies with radiolabeled this compound have provided valuable insights into the localization of benzodiazepine receptors within the brain. nih.gov These studies confirm the known distribution of benzodiazepine receptors, with higher concentrations in specific brain regions. snmjournals.org

In Vivo Distribution and Biokinetics in Animal Models

Biodistribution studies in mice have demonstrated that intravenously administered this compound rapidly and significantly accumulates in the brain. nih.govnih.gov This uptake is consistent with its high lipophilicity. snmjournals.org Within the brain, a higher accumulation of this compound is observed in the cerebral cortex compared to other regions, which aligns with the known density of benzodiazepine receptors. nih.govsnmjournals.orgnih.gov

To confirm that the uptake of this compound in the brain is indeed due to its binding to benzodiazepine receptors, displacement studies have been conducted. nih.gov In these experiments, the administration of other benzodiazepinergic compounds, such as diazepam and flumazenil, was found to reduce the cortical uptake of radiolabeled this compound. nih.govsnmjournals.org This displacement provides strong evidence for the specific binding of this compound to benzodiazepine receptors in vivo. nih.gov

Table 2: Effect of Benzodiazepinergic Compounds on ¹²⁵I-2'-Iododiazepam Cortical Uptake

| Compound Administered with ¹²⁵I-2'-Iododiazepam | Effect on Cortical Uptake |

|---|---|

| Diazepam | Reduced uptake |

| Flumazenil | Reduced uptake |

| Thiopental | No influence on cortical uptake |

For the purpose of positron emission tomography (PET) studies, a variant of this compound labeled with Carbon-11 (¹¹C) has been synthesized. nih.gov Comparative biodistribution studies in mice have shown that the brain distribution of ¹¹C-2'-Iododiazepam is nearly identical to that of Iodine-125 (B85253) (¹²⁵I)-labeled this compound for up to 5 minutes after injection. nih.gov However, after 20 minutes, the levels of ¹¹C-2'-Iododiazepam in the brain are lower. nih.gov

Metabolic Pathways and Metabolite Identification in Pre-clinical Models

Understanding the metabolic fate of a compound is essential in drug development and preclinical research. nih.govresearchgate.net Metabolic studies of this compound have been conducted to identify its breakdown products in preclinical models. snmjournals.orgnih.gov

Analysis of the methanol-extracted fraction from brain tissue has revealed the presence of four metabolites that are more polar than the parent compound. snmjournals.org The difference in the time course of brain radioactivity between ¹¹C- and ¹²⁵I-labeled this compound is suggested to be due to N-demethylation in vivo. nih.gov

Table 3: Time-Course of Relative Distribution of ¹²⁵I-2'-Iododiazepam and its Metabolites in Mouse Brain

| Time (min) | Fraction A (%) | Fraction B (%) | Fraction C (%) | Fraction D (%) | 2'-IDZ (%) |

|---|---|---|---|---|---|

| 5 | 0.3 ± 0.7 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.8 ± 1.3 | 97.6 ± 8.2 |

| 20 | 0.0 ± 0.0 | 0.0 ± 0.0 | 2.5 ± 1.0 | 3.2 ± 1.2 | 94.4 ± 1.4 |

| 60 | 0.0 ± 0.0 | 0.7 ± 0.6 | 18.0 ± 3.0 | 26.6 ± 3.0 | 54.6 ± 5.4 |

| 120 | 2.6 ± 0.5 | 15.8 ± 1.8 | 25.5 ± 5.7 | 31.4 ± 5.6 | 24.7 ± 6.6 |

Each value represents the percentage of the total counts in the methanol (B129727) extractable fraction as the mean ± s.d. for four animals. snmjournals.org

Investigation of N-Demethylation Pathways

Metabolic studies have utilized different radiolabeled versions of this compound to investigate its metabolic fate, specifically the N-demethylation pathway. nih.goviaea.org By comparing N-¹¹C-methyl-2'-iododiazepam with a version of the compound radioiodinated on the phenyl ring (¹²⁵I-2'-iododiazepam), researchers have been able to infer metabolic activity. nih.gov The difference observed in the distribution of radioactivity over time between these two compounds suggested that N-demethylation occurs in vivo. nih.goviaea.org The cleavage of the N-¹¹C-methyl group leads to a different kinetic profile compared to the more metabolically stable ¹²⁵I-labeled version, providing a method to study this specific metabolic pathway. nih.gov

Impact of Metabolism on Radioligand Distribution Kinetics

The metabolism of this compound has a direct and significant impact on its distribution kinetics within the brain. nih.gov In preclinical studies comparing N-¹¹C-methyl-2'-iododiazepam and ¹²⁵I-2'-iododiazepam, the initial distribution of both radioligands in the brain was nearly identical for up to five minutes after administration. nih.gov However, after 20 minutes, the brain levels of the ¹¹C-labeled compound were lower. nih.goviaea.org This divergence in the time-course of brain radioactivity is attributed to the in vivo N-demethylation of the molecule. nih.gov This finding underscores how metabolic processes can alter the kinetic profile of a radioligand, affecting its residence time and concentration in target tissues. nih.gov

Exploration of this compound's Potential as a Diagnostic Radiopharmaceutical Probe in Research

The unique properties of this compound, particularly its high affinity for benzodiazepine receptors, have led to its exploration as a potential imaging probe for two key nuclear medicine techniques: SPECT and PET.

Single-Photon Emission Computed Tomography (SPECT) Research Potential

This compound labeled with iodine-125 (¹²⁵I) has been synthesized and evaluated as a potential radiopharmaceutical for imaging brain benzodiazepine receptors using SPECT. nih.gov In vitro binding studies showed that this compound has a higher affinity for benzodiazepine receptors than both diazepam and the antagonist flumazenil. nih.govsnmjournals.org

Biodistribution studies in mice demonstrated that radioiodinated this compound exhibits rapid and significant uptake into the brain. nih.gov Higher accumulation was observed in the cortex, a region with a high density of benzodiazepine receptors. nih.gov Furthermore, this cortical uptake could be displaced by other benzodiazepinergic compounds, indicating specific binding to the intended target. nih.gov These characteristics suggest that radioiodinated this compound holds considerable promise for in vivo studies of benzodiazepine receptors via SPECT imaging. nih.govsnmjournals.org

Table 1: In Vitro Binding Affinity of this compound Compared to Other Benzodiazepines

| Compound | Relative Affinity |

| This compound | Highest |

| Flumazenil | Slightly lower than this compound |

| Fludiazepam | ~5 times lower than this compound |

| Diazepam | ~9 times lower than this compound |

| Data derived from in vitro competitive binding studies using rat cortical synaptosomal membranes. snmjournals.org |

Positron Emission Tomography (PET) Research Potential

For the application in PET studies, N-¹¹C-methyl-2'-iododiazepam has been synthesized and evaluated. nih.goviaea.org The synthesis involved the N-methylation of its desmethyl precursor using ¹¹C-methyl iodide. nih.gov

Preclinical biodistribution studies in mice showed that ¹¹C-2'-iododiazepam accumulated rapidly and noticeably in the brain, with greater accumulation in the cortex compared to other brain regions. nih.goviaea.org The compound's radioactivity levels in the brain subsequently decreased over time. nih.gov Although its kinetics are influenced by in vivo metabolism, the rapid and regionally specific uptake are favorable characteristics for a PET radiopharmaceutical designed for brain receptor imaging. nih.gov

Table 2: Comparative Brain Distribution of ¹¹C-2'-IDZ vs. ¹²⁵I-2'-IDZ Over Time

| Time Point | Observation in Brain | Attributed Cause |

| Until 5 min post-injection | Distribution was almost the same for both compounds. nih.gov | Initial uptake based on blood flow and receptor binding. |

| After 20 min post-injection | Levels of ¹¹C-2'-IDZ were lower than ¹²⁵I-2'-IDZ. nih.gov | In vivo N-demethylation of the ¹¹C-labeled compound. nih.gov |

| This table summarizes the findings from comparative biodistribution studies in mice. nih.gov |

Advanced Analytical Methodologies for 2 Iododiazepam Research

Chromatographic Separation and Purification Techniques

Chromatographic techniques are fundamental in the isolation and purification of 2'-Iododiazepam from synthesis reaction mixtures and in the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) in Synthesis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of benzodiazepines, including this compound. In the context of its synthesis, HPLC is employed to monitor the progress of the chemical reaction and to isolate the final product from unreacted starting materials and byproducts. nih.gov The purification of radioiodinated this compound, for example, is effectively achieved using HPLC, ensuring the high purity required for its use in receptor binding studies. nih.gov

The purity of a this compound sample is also rigorously assessed using HPLC. By developing a suitable method, it is possible to separate this compound from any potential impurities, which may include starting materials, reagents, or degradation products. The area of the chromatographic peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity.

Table 1: Illustrative HPLC Parameters for Benzodiazepine (B76468) Analysis

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV detector at a specific wavelength (e.g., 240 nm or 254 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Note: These are general parameters for benzodiazepine analysis and would require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) and Rapid Resolution Liquid Chromatography (RRLC)

Ultra-Performance Liquid Chromatography (UPLC) and Rapid Resolution Liquid Chromatography (RRLC) represent significant advancements in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.govnih.gov These techniques utilize columns packed with smaller particles (typically sub-2 µm), which necessitates the use of specialized instrumentation capable of handling higher backpressures.

For the analysis of this compound, the application of UPLC or RRLC could offer several advantages. The increased resolution would allow for a more effective separation from closely related impurities, leading to a more accurate purity assessment. The enhanced sensitivity would be particularly beneficial for the analysis of low-level samples. Furthermore, the significantly shorter analysis times offered by these techniques can greatly increase sample throughput in a research setting. While specific UPLC or RRLC methods for this compound are not extensively documented in publicly available literature, methods developed for other benzodiazepines can serve as a starting point for method development. nih.govnih.govdovepress.com

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, many benzodiazepines, including likely this compound, possess polar functional groups and have relatively high molecular weights, making them non-volatile and prone to thermal degradation in the GC inlet. To overcome these limitations, a derivatization step is typically employed. jfda-online.comgcms.cz

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. jfda-online.comgcms.cz For benzodiazepines, common derivatization strategies include silylation or alkylation, which target active hydrogen atoms in the molecule. jfda-online.comgcms.cz Following derivatization, the resulting volatile derivative of this compound could be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. This approach can provide high chromatographic efficiency and sensitivity.

Table 2: Common Derivatization Reagents for GC Analysis of Benzodiazepines

| Reagent Class | Example Reagent | Target Functional Groups |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amine, Carboxylic Acid |

| Alkylating Agents | Methyl Iodide (in the presence of a base) | Amine, Amide |

Note: The selection of the appropriate derivatization reagent and reaction conditions would need to be optimized for this compound.

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of this compound. These methods provide information based on the interaction of the molecule with electromagnetic radiation or its behavior in electric and magnetic fields.

Ultraviolet-Visible (UV-Vis) and Diode Array Detection (DAD)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netfarmaciajournal.com Molecules with chromophores, such as the aromatic rings and conjugated systems present in the this compound structure, absorb UV-Vis light at specific wavelengths. The resulting UV-Vis spectrum is a plot of absorbance versus wavelength and can be used for both qualitative and quantitative analysis. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule under specific solvent conditions. For diazepam, a λmax of around 230 nm has been reported in a phosphate buffer solution. nih.gov It is expected that this compound would exhibit a similar UV-Vis absorption profile, though the exact λmax may be influenced by the presence of the iodine substituent.

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is often coupled with HPLC systems. Unlike a conventional UV detector that measures absorbance at a single wavelength, a DAD acquires the entire UV-Vis spectrum of the eluting compounds simultaneously. researchgate.netfarmaciajournal.com This provides several advantages for the analysis of this compound:

Peak Purity Assessment: The DAD can be used to assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence for the purity of the eluting compound.

Compound Identification: The acquired UV spectrum can be compared to a library of known spectra for tentative identification of the compound.

Method Development: The ability to monitor multiple wavelengths simultaneously is useful during HPLC method development for visualizing all components in a mixture, even if their λmax values differ.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for the structural elucidation and quantification of this compound. In a typical MS experiment, the sample is first ionized, and the resulting ions are then separated based on their m/z ratio and detected. The mass spectrum shows the relative abundance of each ion as a function of its m/z value.

For this compound, the molecular ion peak ([M]+ or [M+H]+) in the mass spectrum would provide information about its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of chlorine and iodine atoms.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation, and the resulting product ions are then mass-analyzed. This process provides detailed structural information about the precursor ion. The fragmentation pattern is often unique to a particular molecule and can be used for its unambiguous identification. gre.ac.ukresearchgate.netnih.gov

The fragmentation of benzodiazepines in MS/MS typically involves the cleavage of the diazepine (B8756704) ring and the loss of various substituents. gre.ac.ukresearchgate.net For this compound, characteristic fragmentation pathways would be expected, potentially involving the loss of the iodine atom, the methyl group, or parts of the diazepine ring. The study of these fragmentation pathways is crucial for the structural confirmation of the molecule.

Furthermore, LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs and their metabolites in complex biological matrices. nih.govnih.govbioanalysis-zone.comwaters.comnih.govuu.nlresearchgate.net By using a stable isotope-labeled internal standard and monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, it is possible to achieve very low limits of detection and quantification for this compound in samples such as plasma or urine.

Table 3: Summary of Mass Spectrometry Techniques for this compound Analysis

| Technique | Information Provided | Application in this compound Research |

| Mass Spectrometry (MS) | Molecular weight, Elemental composition (with HRMS) | Confirmation of identity, Purity assessment |

| Tandem Mass Spectrometry (MS/MS) | Structural information through fragmentation patterns | Structural elucidation, Definitive identification |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and mass analysis of components in a mixture | Purity analysis, Identification of impurities and metabolites |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly selective and sensitive quantification | Quantification in biological matrices, Pharmacokinetic studies |

Sample Preparation and Extraction Techniques for Research Samples

The accurate analysis of this compound in complex research samples necessitates robust sample preparation to remove interfering matrix components and concentrate the analyte of interest. ijpsjournal.com Solid-phase extraction (SPE) is a widely utilized and highly effective technique for this purpose, offering significant advantages over traditional methods like liquid-liquid extraction (LLE) in terms of efficiency, selectivity, and reduced solvent consumption. thermofisher.comresearchgate.net

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction operates on the principle of partitioning an analyte between a solid stationary phase (sorbent) and a liquid mobile phase (the sample and subsequent solvents). organomation.com The process involves several key steps designed to isolate this compound from the sample matrix, resulting in a cleaner and more concentrated extract suitable for subsequent chromatographic analysis. phenomenex.com The selection of the appropriate sorbent and solvents is critical for the successful retention and elution of the target analyte. sigmaaldrich.com

For benzodiazepines, including analogues like this compound, various sorbent chemistries are employed, with polymeric and silica-based materials being common. organomation.com Reversed-phase sorbents, such as C18, are frequently used, leveraging hydrophobic interactions to retain the analyte from an aqueous sample matrix. sigmaaldrich.com Additionally, mixed-mode sorbents that combine non-polar interactions with cation exchange mechanisms can offer enhanced selectivity and sample cleanup. lcms.cz

The general workflow for an SPE procedure consists of the following stages:

Conditioning: The sorbent is treated with an organic solvent, such as methanol (B129727), to wet the bonded functional groups and prepare it for interaction with the sample. phenomenex.com

Equilibration: The sorbent is then rinsed with a solution that mimics the sample matrix, typically water or a buffer, to ensure optimal retention of the analyte. phenomenex.com

Sample Loading: The pre-treated research sample is passed through the SPE cartridge, allowing this compound to adsorb onto the solid phase. thermofisher.com

Washing: The cartridge is washed with a specific solvent or a series of solvents to remove co-extracted impurities and matrix interferences without prematurely eluting the target analyte. sigmaaldrich.comfishersci.com

Elution: A strong organic solvent is used to disrupt the interaction between this compound and the sorbent, allowing the purified analyte to be collected. sigmaaldrich.com

Following elution, the collected fraction is often evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical instrument, thereby concentrating the analyte. lcms.cz The optimization of wash and elution solvents is a critical aspect of method development to ensure high recovery of this compound and efficient removal of matrix components. fishersci.com

The table below outlines a representative solid-phase extraction protocol that could be adapted for the extraction of this compound from a research sample, such as a biological fluid.

| SPE Step | Description | Typical Reagents/Parameters |

|---|---|---|

| Sorbent Selection | Choice of the solid phase material for analyte retention. | Polymeric mixed-mode cation exchange or reversed-phase (e.g., C18). |

| Conditioning | Activation of the sorbent to ensure proper interaction with the analyte. | 1-2 mL of Methanol. |

| Equilibration | Preparation of the sorbent with a solvent similar to the sample matrix to maximize retention. | 1-2 mL of deionized water or a suitable buffer. |

| Sample Loading | Application of the pre-treated sample onto the SPE cartridge. | Pre-treated sample (e.g., diluted urine or plasma) loaded at a slow, consistent flow rate. |

| Washing | Removal of interfering compounds from the sorbent. | 1-2 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water). |

| Elution | Recovery of the purified analyte from the sorbent. | 1-2 mL of a strong organic solvent or a mixture (e.g., Methanol, Acetonitrile, or an ammoniated organic solvent for mixed-mode sorbents). |

| Post-Elution | Concentration of the analyte and solvent exchange for compatibility with the analytical system. | Evaporation of the eluate under a stream of nitrogen and reconstitution in mobile phase. lcms.cz |

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 2'-Iododiazepam in preclinical studies?

Answer:

Synthesis should follow validated protocols for benzodiazepine derivatives, with iodination steps optimized for yield and purity. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (≥95%). Stability testing under varying pH and temperature conditions is critical to ensure compound integrity during storage .

Basic: How should researchers design dose-response studies for this compound to evaluate its pharmacological activity?

Answer:

Adopt a log-scale dose range (e.g., 0.1–10 mg/kg in vivo; 1 nM–10 µM in vitro) to capture threshold and saturation effects. Use positive controls (e.g., diazepam for GABA_A receptor modulation) and vehicle controls. Ensure blinding and randomization in animal studies to minimize bias. Data should be analyzed using nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values .

Advanced: How can contradictory findings regarding this compound’s selectivity for GABA_A receptor subtypes be resolved?

Answer:

Discrepancies may arise from differences in receptor subunit composition (e.g., α1 vs. α5 subunits) across experimental models. To address this:

- Perform competitive binding assays with radiolabeled ligands (e.g., [³H]flunitrazepam) in heterologous systems expressing specific subunit combinations.

- Compare results across multiple cell lines (e.g., HEK293 vs. primary neurons) and species (e.g., murine vs. human receptors).

- Apply meta-analysis techniques to reconcile data from independent studies, emphasizing effect sizes and confidence intervals over p-values .

Advanced: What strategies are effective for resolving discrepancies between in vitro potency and in vivo efficacy of this compound?

Answer:

Key considerations include:

- Pharmacokinetic profiling : Assess bioavailability, brain penetration (via blood-brain barrier permeability assays), and metabolic stability (using liver microsomes).

- Temporal resolution : Align in vitro exposure times with in vivo dosing schedules.

- Biomarker validation : Measure target engagement directly in vivo (e.g., EEG for GABAergic activity).

- Species-specific metabolism : Use humanized liver models or isotopic tracing to identify interspecies metabolic differences .

Basic: What ethical and regulatory frameworks govern the use of this compound in human trials?

Answer:

- Adhere to ICH Guidelines (e.g., E6 Good Clinical Practice) for trial design, informed consent, and data integrity.

- Submit a detailed Investigator’s Brochure (IB) with preclinical toxicology, pharmacokinetics, and risk mitigation strategies.

- Obtain approval from institutional review boards (IRBs) and ensure compliance with the Declaration of Helsinki for human subject protections .

Advanced: How can researchers optimize the experimental parameters for studying this compound’s neurotoxicological profile?

Answer:

- Endpoint selection : Include histopathological markers (e.g., GFAP for astrogliosis) and behavioral assays (e.g., Morris water maze for cognitive deficits).

- Chronic vs. acute exposure : Design longitudinal studies with staggered sacrifice timepoints to assess cumulative effects.

- Mechanistic follow-up : Use transcriptomics (RNA-seq) or proteomics to identify pathways affected by prolonged exposure.

- Cross-species validation : Compare rodent and zebrafish models to enhance translational relevance .

Basic: What statistical approaches are recommended for analyzing this compound’s behavioral data in animal models?

Answer:

- For continuous outcomes (e.g., locomotor activity), use mixed-effects models to account for repeated measures.

- For categorical outcomes (e.g., seizure incidence), apply Fisher’s exact test or logistic regression.

- Report confidence intervals (95% CI) alongside p-values, and predefine effect size thresholds for clinical significance. Avoid post hoc subgroup analyses without adjustment for multiple comparisons .

Advanced: How should researchers address potential biases in retrospective analyses of this compound’s clinical data?

Answer:

- Apply PROBAST (Prediction model Risk Of Bias ASsessment Tool) to evaluate bias in data collection and confounding factors.

- Use sensitivity analyses to test robustness against missing data (e.g., multiple imputation vs. complete-case analysis).

- Pre-register hypotheses and analysis plans on platforms like ClinicalTrials.gov to mitigate reporting bias .

Basic: What are the best practices for validating this compound’s metabolic pathways in hepatic models?

Answer:

- Use human hepatocytes or liver microsomes with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Quantify metabolites via LC-MS/MS and compare with in silico predictions (e.g., Schrödinger’s Metabolizer).

- Cross-validate findings with recombinant CYP enzymes to confirm isoform contributions .

Advanced: How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

- Train models on curated datasets of benzodiazepine analogs with annotated biological activities (e.g., ChEMBL).

- Employ graph neural networks (GNNs) to predict substituent effects on receptor binding affinity.

- Validate top candidates using free-energy perturbation (FEP) simulations and in vitro binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.